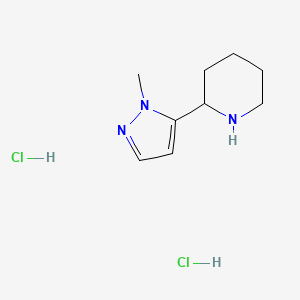

2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;;/h5,7-8,10H,2-4,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZTWGSUXMQXON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(1-methyl-1H-pyrazol-5-yl)piperidine dihydrochloride mechanism of action"

[1]

Executive Summary

This compound (CAS: 1609402-74-5) is a high-value pharmacophore scaffold used primarily in the synthesis of bioactive small molecules targeting Janus Kinases (JAK) , Histamine receptors (H3/H4) , and Nicotinic Acetylcholine Receptors (nAChR) .[1][2]

While not a marketed drug itself, this compound serves as a critical "warhead" or "linker" intermediate. Its mechanism of action is defined by its role as a privileged scaffold : the pyrazole ring functions as a hydrogen-bond acceptor/donor mimic for ATP hinge regions, while the piperidine ring provides a basic center for ionic interactions with active site residues (e.g., Aspartate/Glutamate).

Chemical Constitution & Properties

This compound features a piperidine ring attached at the C2 position to the C5 position of a 1-methyl-pyrazole. The dihydrochloride salt form ensures stability and water solubility, facilitating its use in aqueous or polar organic synthetic workflows.

| Property | Specification |

| Systematic Name | This compound |

| CAS Number | 1609402-74-5 |

| Molecular Formula | C |

| Molecular Weight | 238.16 g/mol |

| Core Scaffold | 1-Methyl-5-(2-piperidinyl)pyrazole |

| Acidity (pKa) | ~9.8 (Piperidine NH), ~2.5 (Pyrazole) |

| Solubility | High in H |

Mechanism of Action: Pharmacophore Logic

The "Mechanism of Action" for this molecule is best understood through Fragment-Based Drug Discovery (FBDD) . It acts as a dual-interaction motif.

Kinase Inhibition (JAK/STAT Pathway)

In the context of kinase inhibitors (analogous to Tofacitinib or Ruxolitinib), the pyrazole-piperidine motif targets the ATP-binding pocket.

-

Hinge Binding: The pyrazole nitrogen (N2) can accept a hydrogen bond from the backbone amide of the kinase hinge region.

-

Solvent Exposure: The piperidine ring projects into the solvent-accessible region, allowing for substitution (N-alkylation/acylation) to tune selectivity and pharmacokinetic properties (ADME).

GPCR Modulation (Histamine & Acetylcholine)

The structure is a bioisostere of Anabasine (2-(3-pyridyl)piperidine) and Nicotine .

-

Cationic Interaction: At physiological pH, the piperidine nitrogen is protonated. This positive charge mimics the quaternary ammonium of acetylcholine or the protonated amine of histamine, forming a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in GPCR transmembrane helices.

-

Pi-Cation Stacking: The electron-rich pyrazole ring can engage in

-

Mechanistic Pathway Diagram

The following diagram illustrates the scaffold's interaction logic within a hypothetical binding pocket (Kinase vs. GPCR).

Caption: Dual-modal binding logic showing how the scaffold interacts with Kinase ATP pockets (Red) and GPCR orthosteric sites (Green).

Experimental Protocols

To utilize this dihydrochloride salt in synthesis (e.g., amide coupling to attach a "tail"), the free base must be liberated or buffered in situ.

Free-Basing Protocol (Preparation for Coupling)

Objective: Convert the dihydrochloride salt to the reactive free amine for N-alkylation or acylation.

-

Dissolution: Dissolve 1.0 eq of 2-(1-methyl-1H-pyrazol-5-yl)piperidine 2HCl in minimal water (approx. 5 mL/g).

-

Basification: Cool to 0°C. Slowly add 2.5 eq of 1N NaOH or saturated NaHCO

until pH > 10. -

Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Note: The pyrazole-piperidine is moderately polar; 10% MeOH in DCM may be required for efficient extraction.

-

-

Drying: Dry combined organics over anhydrous Na

SO -

Validation: Verify by

H NMR (loss of broad NH

General Amide Coupling (Library Synthesis)

Objective: Attach a functional group to the piperidine nitrogen to generate a lead compound.

-

Reagents:

-

Amine: 1.0 eq (Free base from 4.1 or in situ with excess base).

-

Carboxylic Acid: 1.1 eq (Target "Tail").

-

Coupling Agent: HATU (1.2 eq) or EDC/HOBt.

-

Base: DIPEA (3.0 - 4.0 eq if using 2HCl salt directly).

-

Solvent: DMF or DMF/DCM (1:1).

-

-

Procedure:

-

Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO

and Brine. -

Purification: Flash chromatography (DCM:MeOH gradient).

Synthetic Utility & Pathway Diagram

The following Graphviz diagram details the synthetic workflow to transform this building block into a bioactive lead.

Caption: Divergent synthetic pathways utilizing the piperidine nitrogen as a handle for diversification.

References

-

Biosynth . (2024). This compound Product Specification. Biosynth Research Chemicals. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Flanagan, M. E., et al. (2010). Scaffold hopping in medicinal chemistry: The discovery of novel JAK inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22). (Contextual reference for Pyrazole-Piperidine scaffolds).

Sources

- 1. 1795502-78-1,4-(3-Methylbenzyl)piperidin-4-ol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1803571-52-9,1-(2,2-difluoroethyl)piperidine-4-carboxylic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1189578-05-9,3-fluoro-2-(piperidin-4-yloxy)pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. echemi.com [echemi.com]

The Rising Therapeutic Potential of Pyrazole-Piperidine Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a powerful strategy for the development of novel therapeutics with enhanced efficacy and unique pharmacological profiles. The pyrazole-piperidine scaffold has emerged as a particularly compelling hybrid, marrying the diverse biological activities of the five-membered aromatic pyrazole ring with the conformational flexibility and favorable pharmacokinetic properties of the six-membered saturated piperidine ring.[1] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of pyrazole-piperidine compounds, tailored for researchers, scientists, and professionals engaged in the intricate process of drug development. Our narrative will delve into the causal relationships behind experimental designs and the self-validating nature of the described protocols, offering a blend of technical accuracy and field-tested insights.

I. Synthetic Strategies: Constructing the Pyrazole-Piperidine Core

The efficient synthesis of pyrazole-piperidine derivatives is paramount to exploring their therapeutic potential. Several synthetic routes have been developed, with one-pot and multi-component reactions being particularly attractive for their atom economy and operational simplicity.[2][3]

A. One-Pot Synthesis of Pyrazole-Piperidine Carboxamides

A prevalent and efficient method for constructing pyrazole-piperidine carboxamides involves a one-pot reaction sequence. This approach typically begins with the formation of a diketone intermediate from a ketone and an acid chloride, which then undergoes cyclization with a hydrazine derivative to form the pyrazole ring. The subsequent amidation with a piperidine-containing amine yields the final product.[4][5]

Experimental Protocol: One-Pot Synthesis of 1,3-Disubstituted-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide[4][5]

-

Enolate Formation: Dissolve the starting ketone (2 mmol) in dry toluene (5 mL) in a screw-cap vial under a nitrogen atmosphere and cool to 0°C. Add Lithium bis(trimethylsilyl)amide (LiHMDS) (2.1 mL, 1.0 M in THF, 2.1 mmol) rapidly and stir for 1 minute.

-

Diketone Formation: Add the acid chloride (1 mmol) in one portion and continue stirring. Remove the vial from the ice bath and allow it to stand for 1 minute.

-

Quenching and Cyclization: Add glacial acetic acid (2 mL) to the mixture with stirring, followed by ethanol (10 mL) and THF (5 mL) to create a homogenous solution. Add hydrazine hydrate (2 mL) and allow the mixture to auto-reflux for 5 minutes.

-

Work-up: Add the resulting solution to a 1.0 M NaOH solution and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure.

-

Amidation: To the crude pyrazole carboxylic acid, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure. Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane) and add the desired piperidine-containing amine (1.1 eq) and a base (e.g., triethylamine, 2.0 eq). Stir until the reaction is complete.

-

Purification: Purify the final product by column chromatography on silica gel.

B. Multi-Component Synthesis of Fused Pyrazole-Piperidine Systems

Multi-component reactions (MCRs) offer a powerful and convergent approach to synthesizing complex heterocyclic systems like piperidine-fused pyrazolones.[6] These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains the essential parts of all the initial reactants.

Experimental Protocol: Piperidine-Catalyzed Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives[3]

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), hydrazine hydrate (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and an active methylene compound (e.g., malononitrile, 1 mmol) in an aqueous medium.

-

Catalysis: Add piperidine (5 mol%) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 20 minutes.

-

Work-up and Purification: Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.

II. Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole-piperidine compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[7]

A. Mechanism of Action: Inhibition of PI3K/Akt/mTOR and Other Kinase Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival and is frequently hyperactivated in cancer.[9] Several pyrazole derivatives have been shown to inhibit various kinases within this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[7] Additionally, pyrazole-piperidine hybrids have been investigated as inhibitors of other crucial kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]

Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazole-piperidine compounds.

B. In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for the initial screening of potential anticancer compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole-piperidine compounds and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8e | MGC-803 (Gastric) | 1.02 | [10] |

| 4a | Lung (A549) | 31.01% inhibition | [8] |

| 5a-q | Breast (MCF-7) | - | [8] |

III. Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-piperidine derivatives have shown promising activity against a variety of bacterial and fungal strains.[9][11][12]

A. Mechanism of Action: Disruption of Cell Wall Synthesis and Other Targets

The antimicrobial mechanism of pyrazole-piperidine compounds is thought to be multifaceted. One proposed mechanism involves the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. Another potential mode of action is the disruption of the bacterial cell wall synthesis, a process vital for bacterial survival.[11] The structural features of these compounds, including their lipophilicity and hydrogen bonding capabilities, are crucial for their interaction with microbial targets.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the pyrazole-piperidine compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| N/A | S. aureus | - | [12] |

| N/A | E. coli | - | [12] |

| 21a | Various bacteria & fungi | 2.9 - 125 | [11] |

IV. Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrazole-piperidine derivatives have demonstrated potent anti-inflammatory properties, often through the modulation of key inflammatory pathways.[13][14][15]

A. Mechanism of Action: Inhibition of NF-κB Signaling and Pro-inflammatory Cytokines

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[16][17] The anti-inflammatory effects of many pyrazole-piperidine compounds are attributed to their ability to inhibit the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators.[16]

Diagram: Simplified NF-κB Signaling Pathway and Inhibition

Caption: Inhibition of the NF-κB signaling pathway by pyrazole-piperidine compounds.

B. In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for evaluating the anti-inflammatory activity of novel compounds. Carrageenan injection induces a localized inflammatory response characterized by edema, which can be quantified.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the pyrazole-piperidine compound or a vehicle control intraperitoneally or orally at a predetermined time before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

V. Neuroprotective Properties: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that pyrazole-piperidine derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.

A. Mechanism of Action: Combating Oxidative Stress and Excitotoxicity

One of the key mechanisms underlying the neuroprotective effects of these compounds is their ability to mitigate oxidative stress and glutamate-induced excitotoxicity, two major contributors to neuronal cell death in neurodegenerative disorders.[16][17][18][19][20] Glutamate, a major excitatory neurotransmitter, can become toxic at high concentrations, leading to a cascade of events that includes excessive calcium influx, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately culminating in neuronal apoptosis.[17]

B. In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity in HT22 Cells

The HT22 mouse hippocampal cell line is a valuable in vitro model for studying the mechanisms of glutamate-induced oxidative stress and for screening potential neuroprotective agents.[16][17][18][19][20]

Experimental Protocol: Neuroprotection Against Glutamate-Induced Toxicity in HT22 Cells[16][17][18][19][20]

-

Cell Culture: Culture HT22 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Compound Pre-treatment: Seed the cells in a 96-well plate and, after 24 hours, pre-treat them with various concentrations of the pyrazole-piperidine compounds for a specified period (e.g., 2 hours).

-

Glutamate Challenge: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer section.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the glutamate-treated control.

VI. Conclusion and Future Directions

The pyrazole-piperidine scaffold represents a privileged structure in medicinal chemistry, with a demonstrated capacity to yield compounds with a broad spectrum of biological activities. The synthetic versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. As our understanding of the molecular mechanisms underlying various diseases deepens, the rational design of novel pyrazole-piperidine hybrids targeting specific cellular pathways holds immense promise for the future of drug discovery. Continued research in this area is poised to deliver the next generation of therapeutics for a wide range of human ailments.

References

-

One-pot synthesis of pyrazole. (2018). Chemistry Stack Exchange. Retrieved from [Link]

-

A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives. (2020). PMC. Retrieved from [Link]

-

One-pot synthesis of pyrazole-derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. Retrieved from [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved from [Link]

-

A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. (n.d.). PubMed. Retrieved from [Link]

-

Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts. (2021). PMC. Retrieved from [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). ResearchGate. Retrieved from [Link]

-

Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026). PubMed. Retrieved from [Link]

-

Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. (2023). Asian Journal of Chemistry. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. (n.d.). PubMed. Retrieved from [Link]

-

The neuroprotective effects of MG on glutamate-induced HT22 cells. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved from [Link]

-

Neuroprotective Effect of Gallocatechin Gallate on Glutamate-Induced Oxidative Stress in Hippocampal HT22 Cells. (n.d.). MDPI. Retrieved from [Link]

-

SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. (2024). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]

-

Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells. (2009). PubMed. Retrieved from [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). RSC Publishing. Retrieved from [Link]

-

Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway. (n.d.). Frontiers. Retrieved from [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. Retrieved from [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved from [Link]

Sources

- 1. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. asianpubs.org [asianpubs.org]

- 6. iajpr.com [iajpr.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]

- 10. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of glutamate-induced neurotoxicity in HT22 mouse hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]

"in vitro evaluation of 1-methyl-1H-pyrazol-5-amine derivatives"

From Kinase Inhibition to Cytotoxicity Profiling

Executive Summary: The Scaffold Advantage

The 1-methyl-1H-pyrazol-5-amine moiety is not merely a building block; it is a privileged pharmacophore in modern drug discovery. Its structural utility lies in the 1,5-disubstitution pattern , which locks the pyrazole ring into a conformation favorable for binding to the hinge region of protein kinases (e.g., p38 MAPK, Aurora Kinases, CDKs) and the active sites of GPCRs.

Unlike generic screening libraries, derivatives of this scaffold often exhibit "kinome-privileged" activity due to the exocyclic amine acting as a hydrogen bond donor while the N2 nitrogen serves as an acceptor. However, this high affinity comes with a caveat: promiscuity and metabolic liability . This guide outlines a rigorous, self-validating in vitro evaluation cascade designed to filter false positives and identify lead candidates with genuine therapeutic potential.

Phase I: Biochemical Screening (The "Go/No-Go" Gate)

Before cellular introduction, the intrinsic affinity of the derivative for its target must be quantified. We prioritize Luminescent Kinase Assays (e.g., ADP-Glo™ or Kinase-Glo®) over radiometric methods for throughput and safety, provided false positives from luciferase inhibition are ruled out.

2.1. Protocol: ATP-Competitive Kinase Inhibition Assay

Objective: Determine the IC50 of derivatives against a specific kinase target (e.g., p38 MAPK or Aurora B).

Reagents:

-

Recombinant Kinase (human, active)

-

Substrate peptide (specific to kinase, e.g., MBP for p38)

-

Ultra-pure ATP (Km apparent concentration)

-

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35.

Workflow:

-

Compound Preparation: Dissolve derivatives in 100% DMSO to 10 mM. Serial dilute (1:3) in DMSO, then dilute 1:25 in Assay Buffer to ensure final DMSO < 1%.

-

Expert Insight: Pyrazole amines can aggregate. Ensure the intermediate dilution step is in buffer without protein to check for precipitation before adding enzyme.

-

-

Enzyme Reaction:

-

Add 5 µL of diluted compound to 384-well plate.

-

Add 10 µL of Enzyme/Substrate mix. Incubate 10 min at RT (thermodynamic equilibration).

-

Initiate with 10 µL ATP. Incubate 60 min at RT.

-

-

Detection: Add equal volume of Detection Reagent (ADP-Glo). Incubate 40 min. Read Luminescence.

Data Analysis:

Fit data to the four-parameter logistic equation:

Validation Criteria:

-

Z-Factor: > 0.5 for robust screening.

-

Reference Standard: SB203580 (for p38) or VX-680 (for Aurora) must fall within 3-fold of historical IC50.

Phase II: Cellular Efficacy & Mechanism of Action

Biochemical potency does not guarantee cellular activity. The polar amine group can hinder membrane permeability. Phase II assesses the compound's ability to cross the membrane and engage the target in a complex cytosolic environment.

3.1. Visualizing the Screening Cascade

The following diagram illustrates the logical flow from synthesis to lead selection, emphasizing the critical "kill steps" where compounds are discarded.

Caption: Logical filtration cascade for pyrazole derivatives. Red nodes indicate critical safety checkpoints often overlooked.

3.2. Protocol: Target Engagement (Western Blotting)

Objective: Prove that the observed cytotoxicity is due to specific kinase inhibition (e.g., reduction of p-HSP27 for p38 inhibition) and not general necrosis.

Methodology:

-

Treatment: Seed HeLa or A549 cells (0.5 x 10^6 cells/well). Treat with compound at 1x, 5x, and 10x biochemical IC50 for 6 hours.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails II and III (Critical: Pyrazole effects are reversible; rapid lysis is essential to freeze phosphorylation states).

-

Normalization: BCA Protein Assay to ensure equal loading (20 µ g/lane ).

-

Immunoblot:

-

Primary Ab: Phospho-specific (e.g., p-p38 Thr180/Tyr182).

-

Secondary Ab: HRP-conjugated anti-rabbit.

-

Loading Control: Total p38 or GAPDH.

-

Interpretation: A successful "hit" must show dose-dependent reduction in phosphorylation signal without a corresponding drop in total protein levels.

Phase III: Safety Profiling (The Mitochondrial Trap)

Recent literature highlights a specific liability of the 1-methyl-1H-pyrazole-5-carboxamide scaffold: acute mitochondrial toxicity . The nitrogen-rich ring can interfere with the Electron Transport Chain (ETC), mimicking rotenone-like effects.

4.1. Protocol: Mitochondrial Respiration Stress Test

Objective: Distinguish between therapeutic apoptosis and off-target mitochondrial necrosis.

Methodology (Seahorse XF Format):

-

Basal Respiration: Measure Oxygen Consumption Rate (OCR) in treated cells.

-

Oligomycin Injection: Inhibits ATP synthase. Drop in OCR indicates ATP-linked respiration.

-

FCCP Injection: Uncouples mitochondria. Maximal OCR indicates spare respiratory capacity.

-

Rotenone/Antimycin A: Shuts down ETC.

Pass/Fail Criteria:

-

Fail: If Basal OCR drops >30% immediately upon compound addition (indicating direct ETC inhibition).

-

Pass: OCR profile remains comparable to DMSO control until later apoptotic timepoints (12h+).

Quantitative Data Summary

The following table summarizes typical historical data ranges for valid hits versus non-specific toxicophores within this chemical class.

| Parameter | Assay Type | "Hit" Criteria | "Toxicophore" Warning Signal |

| Biochemical Potency | ADP-Glo Kinase | IC50 < 50 nM | IC50 > 1 µM (weak binder) |

| Cellular Potency | MTT / CellTiter-Glo | GI50 < 5 µM | GI50 ≈ Biochemical IC50 (rarely 1:1 due to permeability) |

| Selectivity Index | Counter-screen (Fibroblasts) | > 10-fold window | < 2-fold window (General toxin) |

| Solubility | Kinetic Solubility (PBS) | > 50 µM | < 5 µM (Precipitation masks data) |

| Target Engagement | Western Blot | > 50% p-Protein reduction | No change in p-Protein despite cell death |

Mechanistic Signaling Pathway

Understanding the downstream effects of inhibiting the p38 MAPK pathway (a common target for this scaffold) is crucial for interpreting phenotypic assays.

Caption: p38 MAPK signaling cascade.[1] Pyrazole derivatives typically act as ATP-competitive inhibitors at the p38 node.

References

-

Vertex AI Search. (2023). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Link

-

TCG Lifesciences. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Link

-

National Institutes of Health (PMC). (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Link

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Link

-

Bentham Science. (2019). Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Link

Sources

Technical Guide: Neuroprotective Effects of Pyrazolol Derivatives

The following technical guide provides an in-depth analysis of pyrazolol and pyrazolone derivatives in neuroprotection. It is designed for researchers and drug development professionals, focusing on chemical principles, mechanistic pathways, and validated experimental protocols.

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.

Executive Summary

The pyrazole scaffold, specifically its tautomeric forms 5-pyrazolol and 5-pyrazolone , represents a cornerstone in neuroprotective therapeutics. While Edaravone (MCI-186) established the clinical viability of this class as a radical scavenger for ALS and ischemic stroke, current research has pivoted toward multi-target directed ligands (MTDLs) .

This guide moves beyond simple antioxidant theories to explore the next-generation derivatives that simultaneously modulate the Nrf2/ARE pathway , inhibit neuroinflammation via NF-κB , and target specific neurodegenerative enzymes like AChE and MAO-B .

Chemical Basis: The Tautomeric Advantage

To design effective derivatives, one must understand the core pharmacophore. The "pyrazolol" moiety exists in a dynamic equilibrium with its ketone form, pyrazolone.

-

The Chameleon Effect: In physiological pH, the NH-form (pyrazolone) often predominates, but the OH-form (pyrazolol) is critical for hydrogen bond donor/acceptor interactions within enzyme active sites (e.g., Serine proteases or AChE gorges).

-

SAR Insights:

-

C-3 Position: Electron-donating groups (methyl, phenyl) enhance lipophilicity, aiding Blood-Brain Barrier (BBB) penetration.

-

N-1 Position: Aryl substitution here is essential for radical scavenging stability (delocalization of the radical electron).

-

C-4 Position: The "active methylene" site. Substitution here prevents rapid metabolic degradation and allows for the introduction of bulky moieties to target the peripheral anionic site (PAS) of AChE.

-

Mechanistic Pathways

The neuroprotective efficacy of pyrazolol derivatives is not singular; it is a synchronized modulation of cellular survival pathways.

The Nrf2/NF-κB Crosstalk

The primary mechanism involves breaking the cycle of oxidative stress and inflammation.

-

Activation of Nrf2: Pyrazolol derivatives act as electrophiles, modifying Keap1 cysteine residues. This releases Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) .

-

Suppression of NF-κB: By scavenging ROS, these derivatives prevent the phosphorylation of IκB, thereby sequestering NF-κB in the cytoplasm and halting the transcription of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).

Visualization: Signaling Cascade

The following diagram illustrates the dual-pathway modulation by pyrazolol derivatives.

Caption: Dual-action mechanism showing Nrf2 activation (green path) and NF-κB inhibition (red path) by pyrazolol derivatives.

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating pyrazolol derivatives.

Protocol A: In Vitro Neuroinflammation Assay (BV2 Microglia)

Objective: Quantify the reduction of LPS-induced cytokine release. Causality: LPS stimulates TLR4, mimicking bacterial infection or sterile inflammation in the brain. Effective compounds must blunt this response without cytotoxicity.

-

Cell Culture: Maintain BV2 microglial cells in DMEM + 10% FBS.

-

Seeding: Plate cells at

cells/well in 6-well plates; incubate for 24h. -

Pre-treatment: Treat cells with the test compound (0.1, 1, 10, 50 µM) for 2 hours prior to stimulation. Note: Pre-treatment is crucial to validate the preventive "neuroprotective" capacity.

-

Stimulation: Add Lipopolysaccharide (LPS) (1 µg/mL) and incubate for 24 hours .

-

Analysis:

-

Supernatant: Collect for ELISA (TNF-α, IL-6).

-

Cell Lysate: Extract RNA for RT-qPCR (iNOS, COX-2 mRNA levels).

-

Viability Check: Perform an MTT assay on a parallel plate to ensure cytokine reduction is not due to cell death.

-

Protocol B: In Vivo Oxidative Stress Model (Zebrafish/Drosophila)

Objective: Rapid screening of antioxidant capacity in a living system. Why this model? Invertebrate models allow for high-throughput screening of neurotoxicity (e.g., Paraquat or PTZ-induced) before rodent studies.

-

Induction: Expose subjects (e.g., Drosophila melanogaster) to Paraquat (20 mM) in sucrose solution to induce systemic oxidative stress.

-

Treatment: Co-administer test derivative (10–100 µM) in the diet.

-

Behavioral Metric: Perform Negative Geotaxis Assay (climbing ability) after 24 and 48 hours.

-

Success Criterion: Treated groups must show statistically significant preservation of climbing speed/height compared to the Paraquat-only group.

-

-

Biochemical Assay: Homogenize head tissue and measure:

-

SOD Activity: Inhibition of pyrogallol autoxidation.

-

Lipid Peroxidation: MDA (Malondialdehyde) levels using TBARS assay.

-

Data Presentation: Comparative Potency

The following table summarizes the potency of established and novel pyrazolol/pyrazolone derivatives based on recent literature (e.g., Feng et al., 2025; Kanwal et al., 2022).

| Compound ID | Scaffold Type | Target Mechanism | IC50 (IL-6 Inhibition) | IC50 (DPPH Scavenging) | Key Outcome |

| Edaravone | Pyrazolone | Free Radical Scavenger | > 50 µM | 24.5 µM | Clinical Standard for ALS/Stroke |

| Compound 6g | Pyrazole-Amide | Anti-inflammatory (NF-κB) | 9.56 µM | N/A | Superior cytokine suppression vs. Edaravone |

| Compound Ic | Pyrazolone-Acid | Anti-seizure / Antioxidant | 12.3 µM | 18.2 µM | Protected against PTZ-induced seizures |

| Celecoxib | Diaryl-Pyrazole | COX-2 Inhibitor | 0.8 µM (COX-2) | > 100 µM | Reference for inflammation control |

Note: "Compound 6g" refers to the specific derivative identified in recent spinal cord injury research [1], demonstrating that structural modification can shift the primary activity from pure scavenging to targeted cytokine inhibition.

Experimental Workflow Visualization

This workflow outlines the logical progression from synthesis to lead candidate selection.

Caption: Step-by-step validation pipeline for novel neuroprotective agents.

Future Outlook

The future of pyrazolol derivatives lies in hybridization . Current trends indicate that fusing the pyrazolol core with other pharmacophores (e.g., tacrine for AChE inhibition or coumarin for MAO-B inhibition) creates "privileged structures" capable of halting neurodegeneration on multiple fronts.

Key Recommendation: Researchers should prioritize Compound 6g-like analogs that show high selectivity for IL-6 suppression, as neuroinflammation is increasingly recognized as the driver of secondary injury in stroke and TBI.

References

-

Feng, A., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ-induced neuroinflammation in mice.[3] Iranian Journal of Basic Medical Sciences.

-

Watanabe, T., et al. (2018). Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia. Pharmaceutical Biology.

-

Bhatia, R., et al. (2020). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents. Mini-Reviews in Medicinal Chemistry.

-

Kikuchi, K., et al. (2013). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. CNS Drug Reviews.

Sources

Technical Monograph: Antimicrobial Efficacy of Pyrazole Derivatives

Executive Summary: The Pyrazole Pharmacophore

In the context of the escalating Multi-Drug Resistance (MDR) crisis—specifically against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species)—the pyrazole ring (1,2-diazole) has emerged as a critical pharmacophore.[1]

Unlike traditional

This guide provides a technical roadmap for researchers to design, synthesize, and validate pyrazole-based antimicrobial candidates, moving beyond basic screening to mechanistic understanding.

Mechanism of Action: Dual-Target Inhibition

The efficacy of pyrazole derivatives stems from their ability to compete with ATP for the binding site on the ATPase subdomain of DNA Gyrase B.

The ATPase Competitive Blockade

Bacterial DNA gyrase is an A2B2 heterotetramer. The B-subunit is responsible for ATP hydrolysis, which drives the negative supercoiling of DNA. Pyrazole derivatives, particularly those with specific N1 and C3 substitutions, form hydrogen bonds with key residues (e.g., Asp73, Gly77 in E. coli GyrB) and hydrophobic interactions within the active site, effectively locking the enzyme in an inactive conformation.

Pathway Visualization

The following diagram illustrates the cascade from molecular binding to bacterial cell death.

Figure 1: Mechanism of Action showing competitive inhibition of the ATPase domain, leading to replication fork arrest and cell death.

Structure-Activity Relationship (SAR) Engineering

Designing a potent pyrazole requires precise functionalization. Random substitution yields poor solubility and low selectivity.

Critical Substitution Zones

-

N1 Position (The Anchor): A phenyl or heteroaryl group here is essential for hydrophobic pocket occupation. Electron-withdrawing groups (EWGs) like -NO2 or -CF3 at the para position of this phenyl ring significantly enhance potency against Gram-positive strains (MRSA).

-

C3 Position (Electronic Modulation): Electron-donating groups (e.g., -CH3) often improve stability, while bulky aryl groups can increase specificity for Topoisomerase IV.

-

C4 Position (The Linker): This is the most versatile vector. Direct linkage to a Thiazole or Coumarin moiety (Hybridization) creates "dual-pharmacophores" that exhibit synergistic effects, often lowering MIC values below 1

g/mL. -

C5 Position (Steric Gate): Small groups (-Cl, -CH3) are preferred here to avoid steric clash within the enzyme binding pocket.

Figure 2: SAR Optimization Map highlighting the C4 position as the primary site for hybridization and N1 for potency tuning.

Synthesis Protocol: The Modified Chalcone Route

While the Knorr synthesis is classical, the Chalcone-Hydrazine Cyclocondensation offers superior yield and regioselectivity for antimicrobial derivatives.

Reagents & Equipment

-

Precursors: Substituted acetophenone, aromatic aldehyde.

-

Catalyst: Glacial acetic acid or Sodium acetate.

-

Solvent: Absolute Ethanol (EtOH).[2]

-

Purification: Recrystallization from EtOH/DMF (avoid column chromatography for initial screens to save time).

Step-by-Step Workflow

-

Chalcone Formation (Claisen-Schmidt): React substituted acetophenone with benzaldehyde in NaOH/EtOH at 0-5°C. Stir for 6 hours. Precipitate with ice water.[3]

-

Cyclization: Reflux the isolated chalcone (1 eq) with Phenylhydrazine (1.2 eq) in glacial acetic acid for 8-12 hours.

-

Monitoring: Track disappearance of the chalcone carbonyl peak (~1690 cm⁻¹) via IR or TLC (Hexane:Ethyl Acetate 7:3).

-

Isolation: Pour into crushed ice. Filter the solid.

-

Crystallization: Recrystallize from ethanol to obtain the pure pyrazoline/pyrazole.

Figure 3: Synthetic workflow for the Chalcone-Hydrazine route, favored for its high yield and regioselectivity.

Biological Validation: MIC Determination

Trustworthiness in data requires rigorous controls. The following protocol uses the Resazurin Microtiter Assay (REMA), which is more sensitive than disk diffusion.

Protocol

-

Preparation: Dissolve pyrazole derivatives in DMSO (stock 1 mg/mL).

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) to

CFU/mL. -

Plating: Add 100

L of Mueller-Hinton Broth to 96-well plates. Perform serial dilutions of the compound. -

Incubation: Add 10

L of inoculum. Incubate at 37°C for 24h. -

Visualization: Add 30

L of 0.015% Resazurin solution. Incubate for 2-4 hours.-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of resazurin).

-

-

Controls:

-

Positive Control:[4] Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

-

Negative Control: DMSO only (Cytotoxicity check).

-

Comparative Potency Data (Reference Range)

The table below summarizes typical MIC values for optimized pyrazole hybrids compared to standards, derived from recent high-impact studies.

| Compound Class | Target Organism | MIC Range ( | Potency vs. Standard |

| Pyrazole-Thiazole Hybrid | S. aureus (MRSA) | 1.0 - 4.0 | Comparable to Moxifloxacin |

| N1-Pentafluorophenyl Pyrazole | E. coli | 2.0 - 8.0 | Superior to Ampicillin |

| Pyrazole-Coumarin Hybrid | C. albicans | 3.9 - 15.6 | Comparable to Fluconazole |

| Unsubstituted Pyrazole | S. aureus | > 64.0 | Inactive (Baseline) |

References

-

Al-Nahrain Journal of Science. (2025). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. Link

-

National Institutes of Health (PMC). (2022). Antibacterial pyrazoles: tackling resistant bacteria. Link

-

MDPI Molecules. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. Link

-

RSC Advances. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives. Link

-

PLOS ONE. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. Link

Sources

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. orientjchem.org [orientjchem.org]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Pharmacological Profiling of Novel Pyrazole Scaffolds

Topic: Pharmacological Profile of Novel Pyrazole Compounds Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, Drug Development Leads

From Privileged Structures to Targeted Therapeutics

Executive Summary

The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique electronic profile that allows it to serve simultaneously as a hydrogen bond donor (NH) and acceptor (N2).[1][2][3] This duality enables high-affinity interactions with diverse biological targets, particularly ATP-binding pockets of kinases and cyclooxygenase (COX) active sites.

This whitepaper provides a technical deep-dive into the pharmacological characterization of novel pyrazole derivatives. We move beyond basic synthesis to explore the mechanism of action (MoA) , structure-activity relationships (SAR) , and self-validating experimental protocols required to advance a pyrazole hit to a lead candidate.

Chemical Logic: The Pyrazole Pharmacophore

Electronic Versatility & Bioisosterism

The pyrazole core is often utilized as a bioisostere for phenols or amides, improving metabolic stability while maintaining polar interactions.

-

H-Bonding Network: The N1-H acts as a donor (mimicking peptide NH), while N2 acts as an acceptor.[4] This is critical for binding to the "hinge region" of kinase enzymes (e.g., interacting with the backbone of residues like Met793 in EGFR).

-

Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism.[4] In drug design, N1-substitution (e.g., methyl, phenyl) locks the conformation, reducing entropic penalty upon binding.

SAR Visualization

The following diagram illustrates the core pharmacophore logic used to optimize pyrazole derivatives for kinase selectivity.

Figure 1: Structure-Activity Relationship (SAR) logic for Pyrazole optimization.

Therapeutic Mechanisms & Target Engagement

Oncology: Kinase Inhibition (ATP Competition)

Novel pyrazoles (e.g., analogues of Crizotinib or Ruxolitinib) function primarily as Type I or Type II ATP-competitive inhibitors.

-

Mechanism: The pyrazole nitrogen pair forms a bidentate hydrogen bond with the kinase hinge region. Bulky substituents at C3 or C5 occupy the hydrophobic back-pocket, inducing specificity.

-

Pathway Impact: Inhibition of upstream kinases (e.g., EGFR, BCR-ABL) halts the phosphorylation cascade (RAS-RAF-MEK-ERK), leading to apoptosis in tumor cells.

Inflammation: COX-2 Selectivity

Unlike traditional NSAIDs, pyrazoles like Celecoxib utilize a sulfocamide side chain on the pyrazole ring to bind the distinct hydrophilic side pocket of COX-2, which is absent in COX-1. This provides anti-inflammatory efficacy with reduced gastrointestinal toxicity.

Signaling Cascade Diagram

The diagram below maps the intervention point of pyrazole-based kinase inhibitors within the EGFR signaling pathway.

Figure 2: Pyrazole intervention in the EGFR/MAPK signaling cascade.

Experimental Profiling Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), the following protocols include built-in validation steps.

Protocol A: FRET-Based Kinase Inhibition Assay (Z'-Lyte)

Objective: Determine the IC50 of a novel pyrazole against a specific kinase (e.g., CDK2).

Methodology:

-

Reagent Prep: Prepare 4X Test Compound solution in 1% DMSO. Prepare 2X Kinase/Peptide mixture and 2X ATP solution.

-

Plate Setup (384-well):

-

Test Wells: 2.5 µL Compound + 5 µL Kinase/Peptide + 2.5 µL ATP.

-

Positive Control (0% Inhibition): DMSO only + Kinase + ATP.

-

Negative Control (100% Inhibition): Staurosporine (10 µM) + Kinase + ATP.

-

-

Incubation: 1 hour at Room Temperature (RT).

-

Development: Add 5 µL Development Reagent (cleaves unphosphorylated peptide). Incubate 1 hr.

-

Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal (Ex: 400nm, Em: 445nm/520nm).

Self-Validation Check:

-

Z'-Factor Calculation: Must be > 0.5 for the assay to be considered robust.

-

Dose-Response: The curve must show a sigmoidal shape with a Hill slope between 0.8 and 1.2.

Protocol B: In Vitro ADME (Metabolic Stability)

Objective: Assess the half-life (

Methodology:

-

Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope

gives

Causality Insight: Pyrazoles with unsubstituted N-H groups often show rapid glucuronidation. If

Quantitative Data Summary

The table below compares the pharmacological profiles of key FDA-approved pyrazole drugs, serving as benchmarks for novel compound development.

| Drug Name | Target | Indication | Key Structural Feature |

| Celecoxib | COX-2 | Inflammation/Pain | Trifluoromethyl & Sulfonamide groups confer selectivity over COX-1. |

| Ruxolitinib | JAK1/2 | Myelofibrosis | Pyrrolo[2,3-d]pyrimidine (pyrazole fused) mimics ATP adenine base. |

| Crizotinib | ALK/ROS1 | NSCLC | 3-benzyloxy-pyrazole binds to the ATP pocket; 2-aminopyridine tail interacts with solvent front. |

| Ibrutinib | BTK | MCL/CLL | Pyrazolo[3,4-d]pyrimidine core with acrylamide warhead for covalent binding (Cys481). |

| Axitenib | VEGFR | RCC | Indazole (benzopyrazole) scaffold optimizes binding to the inactive kinase conformation (Type II). |

Hit-to-Lead Screening Workflow

This diagram outlines the decision matrix for advancing a pyrazole hit.

Figure 3: Sequential screening workflow for pyrazole drug candidates.

References

-

Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. Available at: [Link] (Search Term: Pyrazole SAR 2025)

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. Available at: [Link]

-

FDA Approved Drugs Database. U.S. Food and Drug Administration. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI Molecules. Available at: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones. ResearchGate. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Homology Modeling of Receptors for Pyrazole Ligands: A Ligand-Guided Protocol

Executive Summary

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs targeting Kinases (e.g., Ruxolitinib, Crizotinib) and GPCRs (e.g., Rimonabant). However, the efficacy of pyrazoles relies heavily on specific, often induced-fit interactions—such as hinge-region hydrogen bonding in kinases or helical toggle switches in GPCRs.

Standard homology modeling often fails for these campaigns because it relies on apo-templates or templates bound to chemically dissimilar ligands, resulting in collapsed or sterically incompatible binding pockets. This guide details a Ligand-Guided Homology Modeling (LGHM) workflow. It shifts the paradigm from sequence-centric to interaction-centric modeling, ensuring the generated receptor model is pre-optimized to recognize the pyrazole vector.

Part 1: The Pyrazole Pharmacophore & Target Landscape

To model a receptor for a pyrazole ligand, one must first understand the structural "demands" the ligand places on the protein.

The Pyrazole Interaction Signature

Pyrazoles are 5-membered heterocycles with two adjacent nitrogen atoms. In biological systems, they typically function through two primary mechanisms:

-

H-Bond Donor/Acceptor Motifs: The unsubstituted nitrogen (N-H) acts as a donor, while the pyridine-like nitrogen (=N-) acts as an acceptor. This is critical for the "hinge-binding" mode in kinases.

-

-Stacking & Hydrophobic Fill: The aromatic ring participates in sandwich or T-shaped

Target Class Specifics

| Target Class | Pyrazole Role | Critical Modeling Region |

| Protein Kinases | ATP-mimetic (Hinge Binder) | The Hinge Region (residues connecting N- & C-lobes) . Requires precise backbone geometry. |

| GPCRs (Class A) | Allosteric or Orthosteric Antagonist | Transmembrane Helices (TM) 3, 5, & 6 . Pyrazoles often stabilize the inactive state by wedging between helices. |

| Ion Channels | Pore Blocker / Modulator | Ligand Binding Domain (LBD) interfaces. |

Part 2: Ligand-Guided Template Selection (The "Self-Validating" Step)

Causality: A high-sequence identity template is useless if the binding pocket is in a "closed" state incompatible with your ligand. You must select a template based on Ligand Similarity first, and Sequence Identity second.

The Tanimoto Selection Protocol

Instead of BLASTing the protein sequence immediately, BLAST the ligand.

-

Ligand Fingerprinting: Calculate the Tanimoto coefficient (

) between your target pyrazole and the co-crystallized ligands of all available homologous structures. -

Thresholding: Prioritize templates where the co-crystallized ligand has

to your target. -

Conformational Matching:

-

For Kinases: Determine if your pyrazole is Type I (DFG-in) or Type II (DFG-out). Use a template that matches this state.

-

For GPCRs: Ensure the template is in the correct activation state (Agonist-bound vs. Inverse Agonist-bound).

-

Authoritative Insight: Research demonstrates that using a low-homology template (30% identity) with a high-similarity ligand yields better enrichment factors than a high-homology template (60%) with an empty pocket [1].

Part 3: The Ligand-Guided Modeling Workflow

This workflow uses the pyrazole ligand as a spatial constraint during model generation, preventing side-chain collapse into the active site.

Workflow Diagram

Caption: The Ligand-Guided Homology Modeling (LGHM) workflow integrates ligand similarity into template selection and uses molecular dynamics to refine the "induced fit" of the pyrazole pocket.

Step-by-Step Methodology

Step 1: Motif-Centric Alignment

Do not rely on global alignment algorithms (like ClustalW) alone. Manually inspect and align critical motifs:

-

Kinases: Align the HRD motif (catalytic), DFG motif (activation loop), and the Hinge region.

-

GPCRs: Align the DRY motif (TM3) and NPxxY motif (TM7).

-

Protocol: Use tools like Promals3D which use structural information to guide alignment [2].

Step 2: Pharmacophore Definition (The "Anchor")

Before generating the model, define the spatial constraints of the pyrazole.

-

Identify Anchor Points: Locate the backbone residues in the template that H-bond with the template ligand.

-

Transfer Constraints: In the modeling software (e.g., Modeller), apply distance restraints (typically 2.8 - 3.2 Å) between the target's corresponding backbone atoms and the pyrazole nitrogen atoms.

-

Why? This forces the backbone to adopt a conformation that can accommodate the ligand, rather than folding into a low-energy but non-functional apo state.

Step 3: Holo-Refinement (MD Simulation)

Raw homology models often have steric clashes. "Holo-refinement" involves running a short Molecular Dynamics (MD) simulation with the ligand present.

-

Software: GROMACS or AMBER.

-

Protocol:

-

Solvation: TIP3P water box with 10Å buffer.

-

Parameterization: Generate ligand topology using GAFF (General Amber Force Field) or CHARMM General Force Field (CGenFF).

-

Restraints: Apply position restraints (

) on the ligand and the protein backbone. -

Equilibration: 100ps NVT followed by 100ps NPT.

-

Production: Run 10–50 ns. Gradually release backbone restraints to allow the side chains to "wrap" around the pyrazole (Induced Fit) [3].

-

Part 4: The Pyrazole-Receptor Interaction Network

Understanding the specific topology of pyrazole binding allows for manual inspection and validation of the model.

Caption: Schematic of critical interactions stabilizing the pyrazole scaffold. The H-bond anchor is the primary constraint used during homology modeling.

Part 5: Validation & Quality Control

A model is only as good as its predictive power. Do not rely solely on geometric checks (Ramachandran plots). Use Enrichment Factors .

The Enrichment Factor (EF) Protocol

-

Decoy Generation: Use the DUD-E (Directory of Useful Decoys) generator to create 50 chemically similar but topologically distinct "decoys" for every 1 known active pyrazole.

-

Docking: Dock both actives and decoys into your homology model.

-

Calculation: Calculate the Enrichment Factor at 1% (

). -

Threshold: A valid model suitable for virtual screening should have an

. If

References

-

Evers, A., & Klebe, G. (2004).[1] Ligand-supported homology modeling of G-protein-coupled receptor sites: models sufficient for successful virtual screening.[1] Angewandte Chemie International Edition.

-

Pei, J., & Grishin, N. V. (2007). PROMALS3D: multiple protein sequence alignment using information from structure and sequence database searches. Nucleic Acids Research.

-

Schaller, D., et al. (2019).[2] Ligand-guided homology modeling workflow exploits essential charged interaction known from aminergic GPCRs.[2] PLOS ONE.

-

Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry.

Sources

In Silico Screening of Pyrazole-Piperidine Derivatives: A Multi-Target Kinase Inhibition Protocol

Executive Summary

This technical guide details the computational workflow for the in silico screening of pyrazole-piperidine derivatives, a privileged scaffold in medicinal chemistry known for its versatility in targeting kinases (e.g., EGFR, PIM-1) and GPCRs (e.g., CB1, H3). Unlike generic screening protocols, this guide addresses the specific electronic and conformational challenges of nitrogen-rich heterocycles. It provides a self-validating framework integrating combinatorial library design, ensemble docking, and molecular dynamics (MD) simulations to filter false positives and identify high-affinity lead candidates.

Introduction: The Pyrazole-Piperidine Scaffold

The pyrazole-piperidine moiety is a "privileged structure" in drug discovery. The pyrazole ring typically acts as a hinge-binder in kinase ATP pockets, mimicking the adenine ring of ATP, while the piperidine ring often extends into the solvent-accessible region, improving solubility and pharmacokinetic profiles.

Key Therapeutic Targets

-

Kinases: EGFR (Non-small cell lung cancer), PIM-1 (Leukemia), GSK-3β.

-

GPCRs: Cannabinoid Receptor 1 (CB1), Histamine H3 Receptor.

Critical Challenge: The flexibility of the piperidine ring (chair/boat conformers) and the tautomerism of the pyrazole ring (1H vs. 2H) require precise state enumeration during ligand preparation to avoid missed binding modes.

Phase 1: Library Design & Pre-Processing

Objective: Generate a chemically accessible library and filter for drug-likeness before computationally expensive docking.

Combinatorial Enumeration

Do not rely on static databases. Generate a focused library using reaction-based enumeration to ensure synthetic feasibility.

-

Core Reaction: Condensation of 1,3-dicarbonyls with hydrazine derivatives, followed by N-alkylation with piperidine linkers.

-

Tool: RDKit or Schrödinger Enumeration.

Tautomer & Ionization State Generation

The pyrazole nitrogen protonation state changes binding affinity drastically.

-

Protocol: Generate all tautomers and ionization states at pH 7.0 ± 2.0.

-

Causality: A neutral pyrazole may act as both a hydrogen bond donor (NH) and acceptor (N), whereas a protonated form may only donate. Missing the correct tautomer leads to artificial non-binding results.

ADMET Filtering (The "Fail Early" Gate)

Apply filters immediately after generation to remove compounds with poor metabolic stability.

Table 1: Recommended Pre-Screening Thresholds for Pyrazole-Piperidines

| Property | Threshold | Rationale |

| Molecular Weight | < 500 Da | Lipinski Compliance (Oral Bioavailability). |

| LogP | 2.0 – 4.5 | Piperidine increases basicity; ensure lipophilicity is sufficient for membrane permeability. |

| TPSA | < 140 Ų | Polar surface area limit for cell penetration. |

| Rotatable Bonds | < 7 | Piperidine linkers can be flexible; restrict to minimize entropy loss upon binding. |

| H-Bond Donors | < 5 | Critical for kinase hinge interaction. |

Phase 2: Molecular Docking Protocol

Objective: Predict binding poses and affinity.[1] Note: Standard rigid-receptor docking often fails for this scaffold due to the bulky piperidine tail clashing with flexible loops (e.g., P-loop in kinases).

Target Preparation

-

Source: RCSB PDB (e.g., PDB ID: 3RCD for EGFR or 3G75 for Gyrase).

-

Step: Remove co-crystallized waters except those bridging the ligand and the hinge region (common in kinase active sites).

-

Validation: Re-dock the native ligand. The RMSD must be < 2.0 Å to validate the grid box.

Grid Box Definition

Define the search space centered on the native ligand, but extend the box by 5 Å toward the solvent front to accommodate the piperidine tail.

-

Dimensions: Typically 25 Å x 25 Å x 25 Å.

-

Spacing: 0.375 Å (AutoDock Vina) or 1.0 Å (Glide).

Scoring Function Selection

-

Recommendation: Use Glide XP (Extra Precision) or AutoDock Vina .

-

Why? These functions heavily weight hydrogen bonding and hydrophobic enclosure, which are the primary driving forces for pyrazole (H-bond) and piperidine (hydrophobic) binding.

Phase 3: Molecular Dynamics (MD) Simulation

Objective: Validate the stability of the docked complex. Docking gives a static snapshot; MD reveals if the piperidine tail destabilizes the complex over time.

System Setup

-

Software: GROMACS or Desmond.

-

Force Field: OPLS4 or CHARMM36m .

-

Expert Note: OPLS4 is superior for heterocycles like pyrazole-piperidine as it has better parameterization for nitrogen torsional barriers than older AMBER fields.

-

-

Solvent: TIP3P Water model + 0.15 M NaCl (physiological ionic strength).

Simulation Protocol

-

Minimization: Steepest descent (5000 steps) to remove steric clashes.

-

Equilibration:

-

NVT (1 ns): Stabilize temperature (300 K) using a Berendsen or V-rescale thermostat.

-

NPT (1 ns): Stabilize pressure (1 bar) using a Parrinello-Rahman barostat.

-

-

Production Run: 100 ns .

-

Why 100 ns? Piperidine derivatives often induce slow conformational changes in the protein loops (e.g., DFG-in to DFG-out movement in kinases). Shorter runs (10-20 ns) miss these destabilizing events.

-

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize within 2-3 Å.

-

RMSF (Root Mean Square Fluctuation): Check residue fluctuations. High fluctuation in the binding pocket indicates weak binding.

-

MM/GBSA: Calculate binding free energy (

) using the trajectory. A value < -40 kcal/mol typically indicates a potent inhibitor.

Visualizations

Screening Workflow

This diagram outlines the logical flow from library generation to lead identification.

Figure 1: Step-by-step computational workflow for screening pyrazole-piperidine derivatives.

Pharmacophore Interaction Model

This diagram illustrates the specific binding mechanism of the scaffold within a typical kinase ATP pocket.

Figure 2: Pharmacophore model showing the pyrazole core anchoring to the kinase hinge and the piperidine tail extending into the solvent.

Case Study Analysis

Recent literature validates this workflow. A study on EGFR inhibitors demonstrated that pyrazole-piperidine derivatives (e.g., Compound 6h) achieved an IC50 of 1.66 μM.[2] The docking revealed the pyrazole nitrogen forming a critical H-bond with Met793 (hinge region), while the piperidine moiety occupied the ribose-binding pocket, stabilizing the complex through hydrophobic interactions.

Similarly, for PIM-1 kinase , derivatives showed binding energies of -8.6 kcal/mol, with the piperidine ring forming salt bridges with Asp128 or Glu171 , highlighting the importance of the piperidine nitrogen's basicity.

References

-

In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules. NIH National Library of Medicine. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). PubMed Central. Available at: [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. Available at: [Link]

-

Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives. PubMed. Available at: [Link][2]

-

Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling and MD Simulations. Eurasian Journal of Science and Engineering. Available at: [Link]

Sources

"toxicology profile of substituted piperidine compounds"

Executive Summary

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 7000 published papers in recent years and serving as the core structure for diverse therapeutic agents (e.g., opioids, antihistamines, antipsychotics).[1] However, its ubiquity comes with a complex toxicology profile. This guide deconstructs the three primary pillars of piperidine-associated toxicity: Metabolic Bioactivation (hepatotoxicity), Neurotoxicity (mitochondrial dysfunction), and Cardiotoxicity (hERG inhibition). It provides actionable protocols for early-stage screening and structural mitigation strategies to de-risk drug candidates.

Metabolic Bioactivation: The Iminium Ion Liability

A critical, often idiosyncratic, toxicity mechanism for cyclic tertiary amines like piperidines is their bioactivation into reactive electrophiles.[2]

Mechanism of Action

The piperidine ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6). The pathway proceeds as follows:

-

-Hydroxylation: The P450 enzyme inserts an oxygen at the carbon

-

Dehydration: The carbinolamine spontaneously dehydrates to form a cyclic iminium ion .

-

Covalent Binding: This iminium species acts as a "hard" electrophile. It can covalently bind to nucleophilic residues on proteins (e.g., cysteine thiols, lysine amines) or DNA, leading to haptenization, immune response activation, and Drug-Induced Liver Injury (DILI).

Diagnostic Trapping Strategies

Standard glutathione (GSH) trapping often fails to detect these species because GSH is a "soft" nucleophile. To detect hard iminium electrophiles, Cyanide (CN-) trapping is the gold standard.

-

Soft Electrophiles (Quinones, Epoxides): Trapped by Glutathione (GSH).[3][4]

-

Hard Electrophiles (Iminium Ions): Trapped by Potassium Cyanide (KCN) to form stable

-cyano adducts.

Case Study: Brigatinib

Brigatinib, an ALK inhibitor, contains a piperidine ring that undergoes bioactivation.[2][5][6] LC-MS/MS analysis of rat liver microsome incubations revealed cyanide adducts, confirming the formation of reactive iminium intermediates, which are linked to its hepatotoxicity profile (elevated ALT/AST).

Neurotoxicity: The MPTP/MPP+ Paradigm

The neurotoxic potential of substituted piperidines is best exemplified by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a contaminant in synthetic opioid production.

Mechanism of Selectivity

MPTP itself is not toxic but is a lipophilic pro-toxin that crosses the Blood-Brain Barrier (BBB).[7][8]

-

Bioactivation: In glial cells (astrocytes), Monoamine Oxidase B (MAO-B) oxidizes MPTP to MPDP+, which converts to MPP+ (1-methyl-4-phenylpyridinium).

-

Uptake: MPP+ is a structural analog of dopamine and is selectively transported into dopaminergic neurons via the Dopamine Transporter (DAT).[7]

-

Mitochondrial Poisoning: Inside the neuron, MPP+ accumulates in mitochondria against the concentration gradient, inhibiting Complex I of the electron transport chain.[7] This causes ATP depletion and ROS generation, leading to selective nigrostriatal degeneration (Parkinsonism).

SAR Note: Fully saturated piperidines are generally safer than tetrahydropyridines regarding this specific mechanism, but N-dealkylation remains a metabolic route.

Cardiotoxicity: hERG Channel Inhibition

The piperidine moiety is a classic pharmacophore for hERG potassium channel blockade, a primary cause of QT interval prolongation and Torsades de Pointes.

The Pharmacophore

The hERG channel pore contains aromatic residues (Tyr652 and Phe656) that facilitate high-affinity binding of drugs. The "hERG Pharmacophore" typically consists of:

-

Basic Nitrogen: The piperidine nitrogen is usually protonated at physiological pH.

-

Hydrophobic Flanking Groups: Aromatic or lipophilic substituents attached to the piperidine.

Molecular Interaction

The protonated nitrogen engages in a cation-

Mitigation Strategies

-

Reduce Lipophilicity (LogP): Lowering LogP reduces non-specific binding.

-

Lower pKa: Modifying the ring (e.g., switching to piperazine or adding electron-withdrawing groups like fluorine) reduces the percentage of protonated species at pH 7.4.

-

Zwitterions: Incorporating a carboxylic acid can neutralize the pharmacophore's net charge effect.

Visualizing Toxicity Pathways[5]

Diagram 1: Metabolic Bioactivation & Trapping Workflow

This diagram illustrates the divergence between stable metabolism and reactive metabolite formation, highlighting the specific trapping agents required.

Caption: Mechanism of piperidine bioactivation to reactive iminium ions and the specific utility of cyanide trapping for detection.

Experimental Protocols

Protocol A: Reactive Metabolite Trapping (Cyanide & GSH)

Objective: To detect "hard" (iminium) and "soft" reactive metabolites simultaneously.

-

Microsomal Incubation:

-